molecular formula C9H13N3 B2701720 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] CAS No. 1909313-05-8

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B2701720
CAS No.: 1909313-05-8
M. Wt: 163.224
InChI Key: HMDPNQUACRZRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutane ring fused to an imidazo[4,5-c]pyridine moiety, making it an interesting subject for chemical and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, starting from a substituted pyridine derivative, the cyclobutane ring can be introduced via a [2+2] cycloaddition reaction. This process often requires specific catalysts and precise temperature control to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize reaction conditions and improve efficiency. Additionally, purification methods like recrystallization or chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or cyclobutane rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,4’-imidazo[4,5-c]pyridine]
  • Spiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine]
  • Spiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]

Uniqueness

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine], covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDPNQUACRZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.